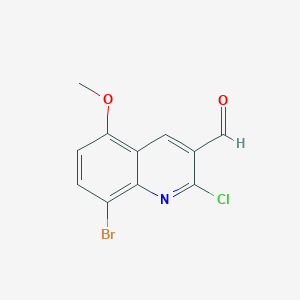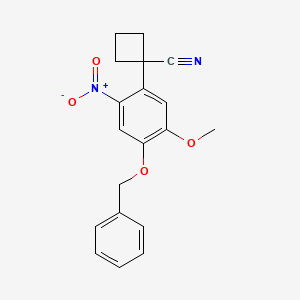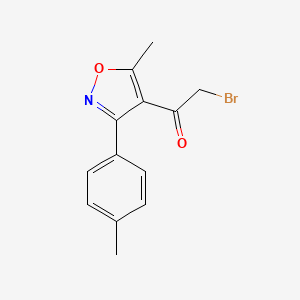![molecular formula C9H14Cl2N2O2 B1381439 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride CAS No. 66320-62-5](/img/structure/B1381439.png)
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride” is a chemical compound with the CAS Number: 66320-62-5 . It has a molecular weight of 253.13 and its IUPAC name is 2-amino-2-(4-(aminomethyl)phenyl)acetic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H . This indicates the molecular formula of the compound is C9H14Cl2N2O2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 253.13 and its molecular formula is C9H14Cl2N2O2 .Scientific Research Applications
Pharmacological Synthesis :
- Synthesized compounds involving 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride derivatives have been explored for their pharmacological potential. For instance, the aminomethylation reactions conducted in acetic acid led to the formation of stable crystalline substances with potential pharmacological applications (Agababyan et al., 2002).
Antimicrobial Activities :
- New derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Compounds like 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones demonstrated significant activity against various microbial strains, suggesting their utility in developing new antimicrobial agents (Patel & Shaikh, 2011).
Electrochemical Properties :
- Research has also delved into the electrochemical properties of derivatives of this compound. These studies focus on enhancing the electrochemical characteristics of materials like poly ortho aminophenol for applications in supercapacitors, demonstrating the compound's relevance in materials science (Kowsari et al., 2019).
Synthesis of Antimicrobial Agents :
- The compound has been used in the synthesis of formazans with antimicrobial properties. This indicates its utility in the development of new antimicrobial agents with potential applications in treating various bacterial and fungal infections (Sah et al., 2014).
Metal Complexes and Antioxidant Studies :
- Studies have explored the synthesis of metal complexes using derivatives of this compound, examining their antioxidant properties and potential inhibitory effects on enzymes like xanthine oxidase (Ikram et al., 2015).
Development of Benzoxazine Analogues for Antibacterial Activity :
- Research has also been conducted on synthesizing 1, 4-Benzoxazine analogues using this compound, with a focus on evaluating their antibacterial activity. This highlights the compound's role in creating new antibacterial agents (Kadian et al., 2012).
Synthesis of Platelet Antiaggregating Molecules :
- The compound has been involved in the synthesis of molecules with platelet antiaggregating activities, suggesting its potential in developing treatments for conditions related to blood coagulation and cardiovascular health (Longobardi et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-[4-(aminomethyl)phenyl]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYASSWTVNWIIJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

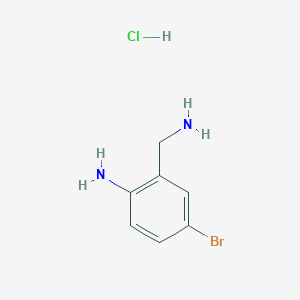

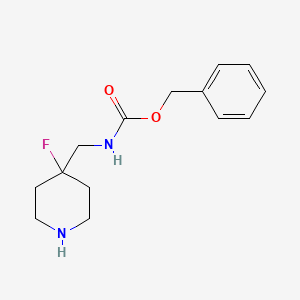


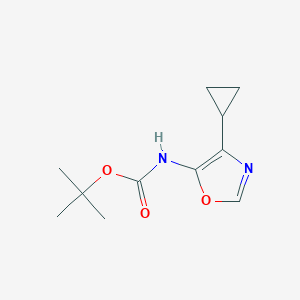
![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)
